Anti-H1N1 Activity of Hamavellone B Versus Sydocyclopropanes: Head-to-Head IC₅₀ Comparison Under Identical Assay Conditions
In the only published head-to-head anti-influenza evaluation, hamavellone B (compound 5) was tested alongside four novel sydocyclopropanes (compounds 1–4) and the positive control oseltamivir (OSV) against influenza A/WSN/33 (H1N1) using the CPE reduction assay in MDCK cells [1]. Hamavellone B exhibited an IC₅₀ of 35.8 ± 3.2 μM, which is 2.2-fold more potent than sydocyclopropane C (IC₅₀ = 77.2 ± 0.5 μM) and 1.9-fold more potent than sydocyclopropane D (IC₅₀ = 66.4 ± 1.7 μM) [1]. It was less potent than sydocyclopropane A (IC₅₀ = 26.7 ± 0.9 μM) and sydocyclopropane B (IC₅₀ = 29.5 ± 1.4 μM) [1]. All five compounds showed no cytotoxicity at 100 μM (CC₅₀ > 100 μM), yielding a selectivity index (CC₅₀/IC₅₀) of >2.8 for hamavellone B versus >1.3 for sydocyclopropane C and >1.5 for sydocyclopropane D [1].
| Evidence Dimension | Anti-influenza A/WSN/33 (H1N1) inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 35.8 ± 3.2 μM; CC₅₀ > 100 μM; Selectivity Index > 2.8 |
| Comparator Or Baseline | Sydocyclopropane C: IC₅₀ = 77.2 ± 0.5 μM, CC₅₀ > 100 μM, SI > 1.3; Sydocyclopropane D: IC₅₀ = 66.4 ± 1.7 μM, CC₅₀ > 100 μM, SI > 1.5; Oseltamivir: IC₅₀ = 18.1 ± 1.2 μM |
| Quantified Difference | Hamavellone B is 2.2-fold more potent than sydocyclopropane C and 1.9-fold more potent than sydocyclopropane D; selectivity index 2.2-fold and 1.9-fold higher, respectively |
| Conditions | CPE reduction assay in MDCK cells; MOI = 0.1; 40 h incubation; CellTiter-Glo readout; DMSO ≤ 1% |
Why This Matters
Researchers requiring a monocyclic cyclopropane with intermediate anti-H1N1 potency and a wider selectivity window than sydocyclopropanes C/D should select hamavellone B, particularly when the 2-hydroxy-4-oxobutanoate side chain present in sydocyclopropane A is undesirable for SAR exploration.
- [1] Niu, S.; Huang, S.; Hong, B.; Huang, Q.; Liu, X.; Shao, Z.; Zhang, G. Antiviral Cyclopropane Acids from Deep-Sea-Derived Fungus Aspergillus sydowii. Mar. Drugs 2022, 20, 410. Table 3. View Source
